

Iroxanadine Hydrochloride: A Technical Overview of Its Chemical Profile and Therapeutic Potential

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Compound of Interest

Compound Name: *Iroxanadine hydrochloride*

Cat. No.: *B14146997*

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Abstract

Iroxanadine hydrochloride is a pharmaceutical agent with potential therapeutic applications. This document provides a detailed technical overview of its chemical structure, known properties, and mechanism of action. Due to the limited availability of public data, this guide synthesizes the existing information from various databases and presents it in a structured format. However, critical experimental data, including specific physicochemical properties and a detailed synthesis protocol, are not readily available in the public domain.

Chemical Structure and Identification

Iroxanadine hydrochloride is the hydrochloride salt of Iroxanadine. Its chemical structure is characterized by a pyridine ring linked to a 5,6-dihydro-2H-1,2,4-oxadiazine core, which is further substituted with a piperidin-1-ylmethyl group.

Table 1: Chemical Identification of **Iroxanadine Hydrochloride**[\[1\]](#)

Identifier	Value
IUPAC Name	5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride
Molecular Formula	C ₁₄ H ₂₁ ClN ₄ O
Molecular Weight	296.8 g/mol [2]
Canonical SMILES	<chem>C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl</chem>
InChI Key	AVKGCNAECFSXHH-UHFFFAOYSA-N
CAS Number	276690-59-6

Physicochemical Properties

Experimentally determined physicochemical data for **Iroxanadine hydrochloride**, such as melting point, solubility, pKa, and LogP, are not readily available in publicly accessible scientific literature or databases. The following table presents computed properties, which are theoretical estimations.

Table 2: Computed Physicochemical Properties of **Iroxanadine Hydrochloride**

Property	Value	Source
Molecular Weight	296.79 g/mol	PubChem[1]
XLogP3-AA	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	296.140389 g/mol	PubChem[1]
Topological Polar Surface Area	49.8 Å ²	PubChem[1]
Heavy Atom Count	20	PubChem
Formal Charge	0	PubChem
Complexity	315	PubChem[1]

Note: These properties are computationally derived and may not reflect experimental values.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Iroxanadine hydrochloride** is not available in the reviewed public literature. General synthetic strategies for similar heterocyclic compounds may apply, but a specific and validated procedure for **Iroxanadine hydrochloride** has not been identified.

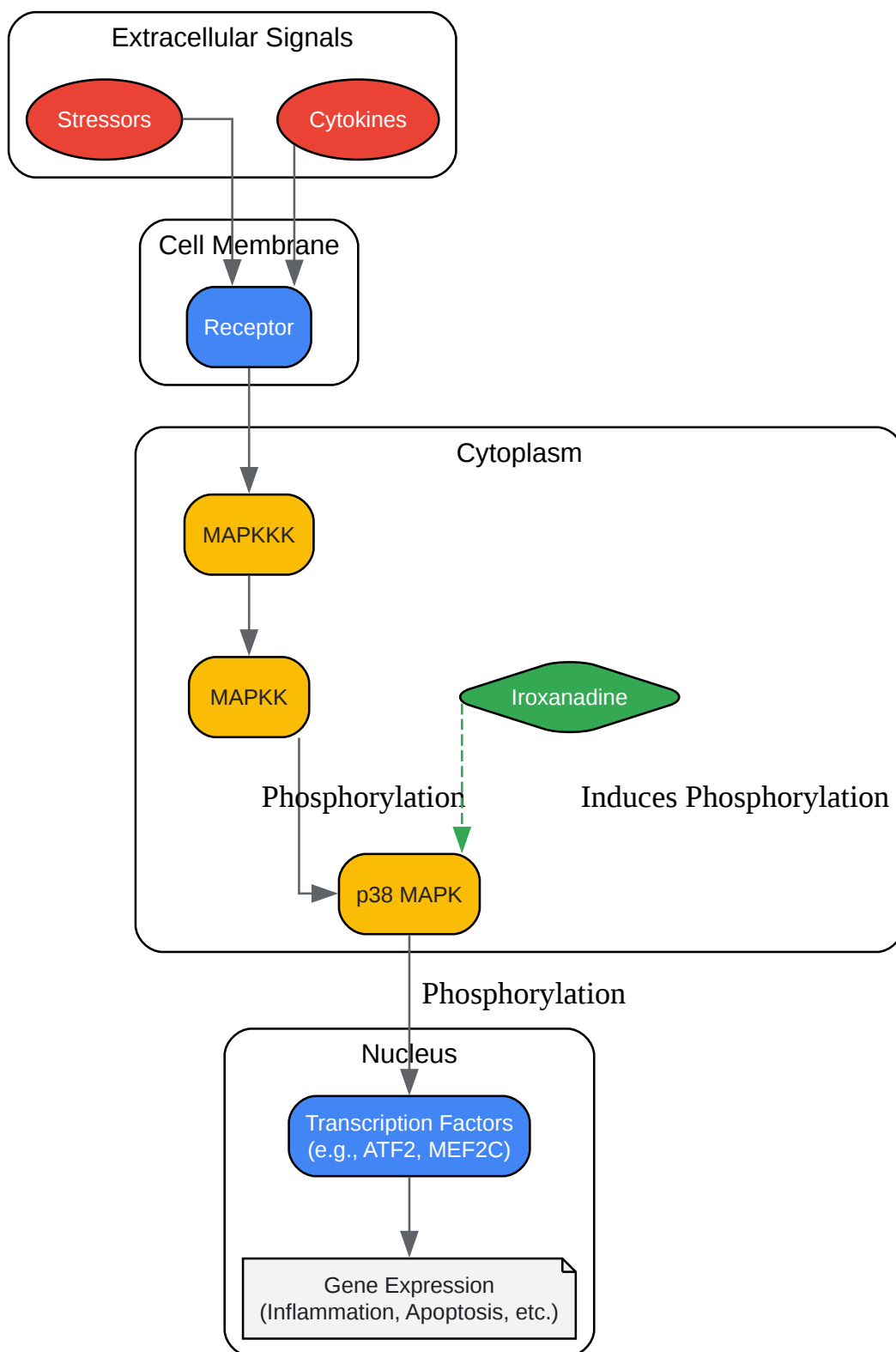
Mechanism of Action

Iroxanadine has been investigated as a cardioprotective agent.[3] Its mechanism of action is reported to involve the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.[3]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial cascade involved in cellular processes such as inflammation, cell differentiation, and apoptosis. The activation of p38 MAPK by Iroxanadine

suggests its potential role in modulating these cellular events. A simplified representation of the p38 MAPK signaling pathway is provided below.



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Caption: Simplified p38 MAPK signaling pathway activated by Iroxanadine.

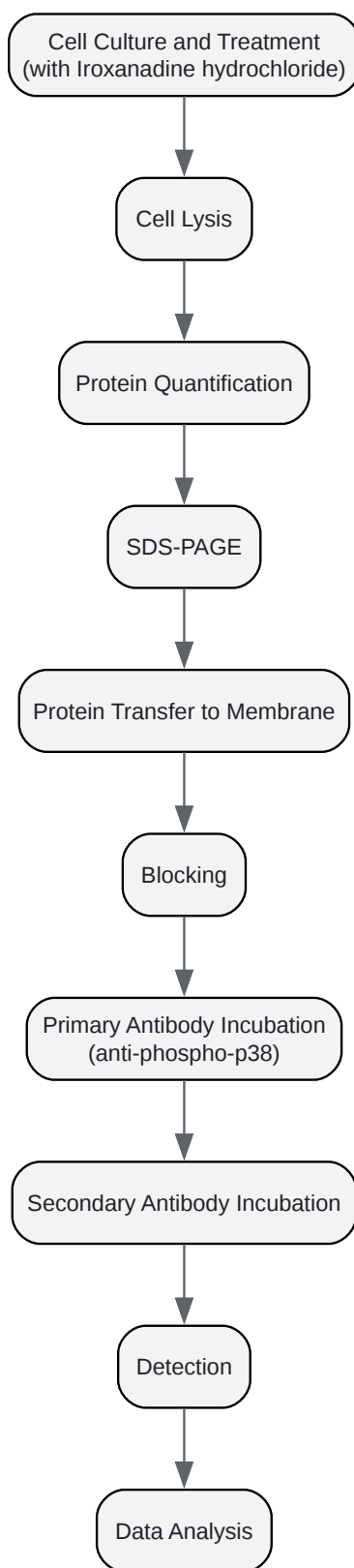
Experimental Protocols

While a specific protocol for **Iroxanadine hydrochloride**'s activity is not available, general methodologies for assessing p38 MAPK phosphorylation are well-established.

Western Blotting for p38 MAPK Phosphorylation

This is a common technique to detect the phosphorylated (active) form of p38 MAPK.

Workflow:



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Caption: General workflow for Western Blotting analysis.

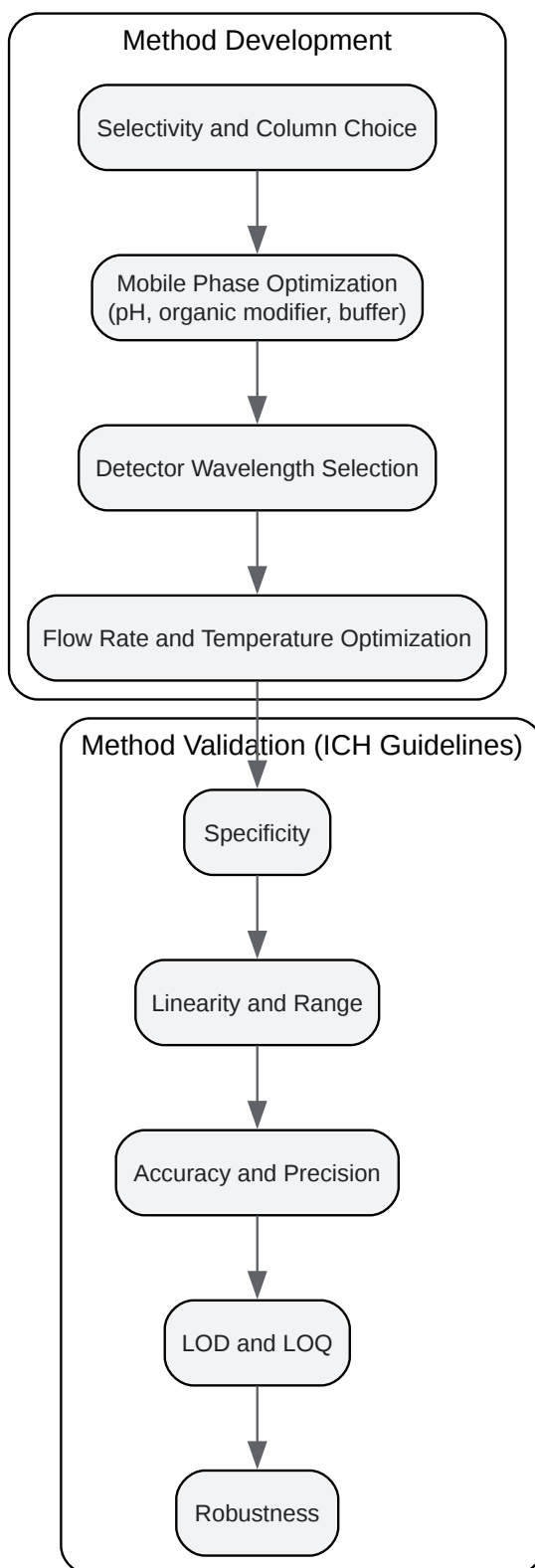
Methodology:

- **Cell Culture and Treatment:** Culture appropriate cells (e.g., endothelial cells) to a suitable confluency. Treat the cells with varying concentrations of **Iroxanadine hydrochloride** for specific time points. Include positive and negative controls.
- **Cell Lysis:** Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK. Also, probe a separate membrane or the same stripped membrane with an antibody for total p38 MAPK as a loading control.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
- **Data Analysis:** Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.

Analytical Methods

Validated analytical methods specifically for the quantification of **Iroxanadine hydrochloride** in pharmaceutical formulations or biological matrices are not described in the available literature.

However, High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of similar pharmaceutical compounds. A hypothetical HPLC method development workflow is presented below.



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Caption: A logical workflow for HPLC method development and validation.

Conclusion and Future Directions

Iroxanadine hydrochloride presents an interesting profile as a potential cardioprotective agent through its interaction with the p38 MAPK signaling pathway. However, the publicly available data on this compound is limited. To fully characterize its potential, further research is required to determine its experimental physicochemical properties, develop and validate a robust synthesis protocol, and establish specific analytical methods for its quantification. Such data are crucial for advancing this compound through the drug development pipeline.

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References

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